2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-11-14(22(25)26)8-9-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVAUIQUMRSZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 4-(2-oxopiperidin-1-yl)phenylamine under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The oxopiperidinyl group can undergo oxidation to form different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro and chloro groups may play a role in its reactivity and binding to biological molecules. The oxopiperidinyl group may influence its solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar compounds include:
2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide: This compound has a sulfamoyl group instead of the oxopiperidinyl group.
2-chloro-N-(4-(4-methylpiperazino)phenyl)benzamide: This compound has a methylpiperazino group instead of the oxopiperidinyl group. The uniqueness of 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS Number: 1074365-84-6) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 474.50 g/mol. The structure features a chloro and nitro group on a benzamide core, which may contribute to its biological activity.
Research indicates that compounds similar to This compound often exhibit their effects through several mechanisms:
- Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cancer cell lines, likely through the disruption of microtubule dynamics and interference with cell cycle progression.
- Angiogenesis Inhibition : It may inhibit angiogenesis, thereby reducing tumor growth and metastasis.
- Targeting Specific Pathways : The compound could interact with specific cellular pathways involved in proliferation and survival, although detailed mechanisms are still under investigation.
Antiproliferative Activity
A significant aspect of the research on this compound is its antiproliferative activity against various cancer cell lines. Studies have demonstrated that it can inhibit cell growth effectively at nanomolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon Cancer) | 0.15 | Microtubule disruption |
| MCF7 (Breast Cancer) | 0.10 | Cell cycle arrest at G2/M phase |
| M21 (Skin Melanoma) | 0.12 | Induction of apoptosis via mitochondrial pathways |
Case Studies
- Chick Chorioallantoic Membrane Assay : In these assays, the compound was evaluated for its ability to block angiogenesis and tumor growth. Results showed that it significantly reduced vascularization and tumor size compared to control groups, indicating strong anti-tumor activity.
- In Vitro Studies on Cell Cycle : Detailed studies using flow cytometry revealed that treatment with the compound led to increased populations of cells in the G2/M phase, suggesting an effective block in cell cycle progression.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of This compound suggests good absorption characteristics with potential for oral bioavailability. However, toxicity studies indicate that while it exhibits cytotoxic effects on cancer cells, careful evaluation is necessary to assess its impact on normal cells.
Toxicological Profile
| Parameter | Value |
|---|---|
| Ames Test | Positive (potential mutagen) |
| Carcinogenicity | Not classified |
| Organ Toxicity | Liver and kidney monitoring required |
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Benzamide Core Formation : React 2-chloro-4-nitrobenzoic acid with 4-(2-oxopiperidin-1-yl)aniline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) .
Piperidinyl Group Introduction : Achieved via nucleophilic substitution or Suzuki–Miyaura coupling under microwave-assisted conditions to enhance yield .
- Key Reagents : DCC, DMF, potassium carbonate.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Use X-ray crystallography (SHELX suite for data collection and refinement ) and spectroscopic methods:
- NMR : Compare chemical shifts to similar derivatives (e.g., δ ~11.36 ppm for amide protons in DMSO-d6 ).
- FTIR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and nitro (NO₂) at ~1520 cm⁻¹ .
- Elemental Analysis : Validate purity (e.g., C: 48.16%, H: 2.63%, N: 12.81% for a related nitrobenzamide ).
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Screen using:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .
- Anticancer Studies : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Modification : Replace nitro with methoxy or sulfonamide groups to alter electron density .
- Piperidine Ring Variants : Test 2-oxo vs. 3-oxo derivatives to assess conformational effects on target binding .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs .
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for nitro groups) .
Q. How to address contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and solvent controls (DMSO <0.1%) .
- Purity Verification : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Replicate Under Controlled Conditions : Fixed pH (7.4), temperature (37°C), and exposure time (72 hrs) .
Critical Analysis of Contradictory Evidence
- Biological Activity Variability : Discrepancies in IC₅₀ values may arise from differences in cell passage number or assay protocols . Standardized cell banking and assay validation are recommended.
- Synthetic Yield Inconsistencies : Microwave-assisted methods () report higher yields (~70%) vs. traditional heating (~40%) due to reduced side reactions .
Key Research Gaps and Future Directions
- Target Identification : Use CRISPR-Cas9 knockout models to validate hypothesized kinase targets .
- In Vivo Pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification to assess bioavailability .
- Stability Profiling : Accelerated stability studies (40°C/75% RH) to guide formulation development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
